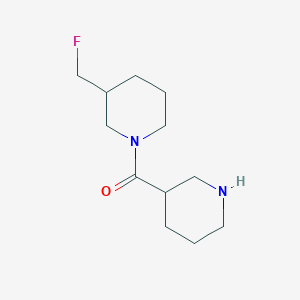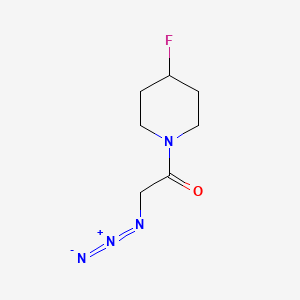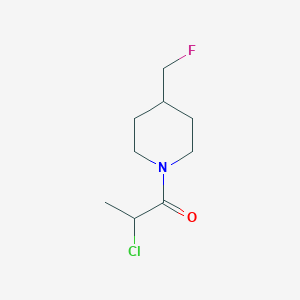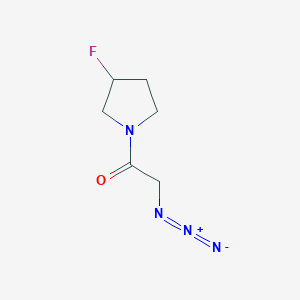
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Descripción general
Descripción
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (FMPPE) is a novel fluorinated piperidine-based compound that has recently been investigated for its potential applications in various scientific fields. FMPPE has a unique structure that consists of a fluoromethylpyrrolidine moiety and a piperidine moiety, which allows it to interact with different biological systems in a variety of ways. This compound has been studied for its potential use in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure :
- A study described a method for synthesizing related compounds, such as "1-(pyridin-2-yl)ethan-1,2-diol" and "1-(piperidin-2-yl)ethan-1,2-diol," which are valuable for creating functionalized crown ethers (Nawrozkij et al., 2014).
- Another study developed a new method for synthesizing "3-(Pyrrolidin-1-yl)piperidine," highlighting its importance in medicinal chemistry (Smaliy et al., 2011).
Chemical Characterization and Crystal Structure :
- Research on a compound with a similar structure, "1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone," included spectroscopic characterization, X-ray crystallography, and molecular docking studies, demonstrating its potential for biological applications (Govindhan et al., 2017).
Material Science Applications :
- Another relevant study focused on the synthesis of heterocyclic "push-pull" chromophores, including pyrrole and pyridine-based compounds, for electrooptic film fabrication. This research underscores the significance of molecular architecture on the microstructure and optical/electrooptic response of thin films (Facchetti et al., 2006).
Corrosion Inhibition in Engineering :
- A study on cadmium(II) Schiff base complexes, including "2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine," revealed their potential as corrosion inhibitors on mild steel, showcasing an intersection between coordination chemistry and corrosion engineering (Das et al., 2017).
Quantum Chemical Studies :
- Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives, including "1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl," to predict their efficiency as corrosion inhibitors on iron (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-11-3-6-15(9-11)12(16)7-10-1-4-14-5-2-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDZBYQWZCMMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















